- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(1), 169-196

Cas no 937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine)

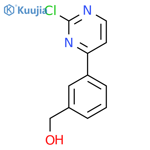

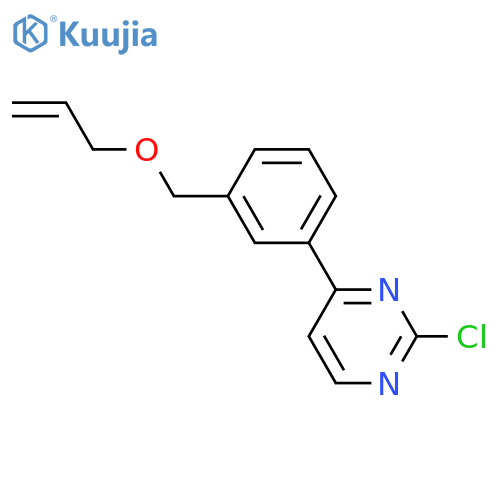

937273-29-5 structure

اسم المنتج:4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

كاس عدد:937273-29-5

وسط:C14H13ClN2O

ميغاواط:260.718822240829

MDL:MFCD29921205

CID:4660284

PubChem ID:53363692

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

- PACR-008

- Pyrimidine, 2-chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]-

- 2-Chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]pyrimidine (ACI)

- SY060678

- DB-105898

- AKOS027336003

- CS-0458780

- 2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine

- SCHEMBL1097452

- SB59544

- F51020

- 4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine

- MFCD29921205

- 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

- 937273-29-5

-

- MDL: MFCD29921205

- نواة داخلي: 1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2

- مفتاح Inchi: SFLXQVPCWIHCJQ-UHFFFAOYSA-N

- ابتسامات: ClC1N=C(C2C=C(COCC=C)C=CC=2)C=CN=1

حساب السمة

- نوعية دقيقة: 260.0716407g/mol

- النظائر كتلة واحدة: 260.0716407g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 18

- تدوير ملزمة العد: 5

- تعقيدات: 262

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 35Ų

- إكسلوغ 3: 3.1

الخصائص التجريبية

- كثيف: 1.182±0.06 g/cm3 (20 ºC 760 Torr),

- الذوبان: Very slightly soluble (0.31 g/l) (25 º C),

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10235-5g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

¥8259.0 | 2024-07-18 | |

| Chemenu | CM121294-1g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 1g |

$362 | 2024-07-19 | |

| eNovation Chemicals LLC | D777058-5g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

$470 | 2024-07-20 | |

| Ambeed | A833797-10g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 97% | 10g |

$984.0 | 2024-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529447-250mg |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 98% | 250mg |

¥1965.00 | 2024-04-24 | |

| Crysdot LLC | CD11009239-5g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 97% | 5g |

$982 | 2024-07-19 | |

| Aaron | AR00H29C-250mg |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 250mg |

$75.00 | 2025-02-11 | |

| Aaron | AR00H29C-1g |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 1g |

$188.00 | 2025-02-11 | |

| Aaron | AR00H29C-5g |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

$476.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D777058-25g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 25g |

$1430 | 2024-07-20 |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 12 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

المراجع

- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide ; overnight, rt

المراجع

- Preparation of N-macrocyclic pyrimidine derivatives and its application as antiproliferative agents, China, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C

المراجع

- First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis, Anti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ; rt; 2 h, 0 - 5 °C; 4 h, 5 °C → 30 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

المراجع

- Synthesis of pacritinib hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2015, 46(12), 1269-1273

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

المراجع

- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ; overnight, 40 °C

المراجع

- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2, European Journal of Medicinal Chemistry, 2015, 95, 104-115

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 20 h, rt

المراجع

- Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines, Journal of Medicinal Chemistry, 2016, 59(18), 8233-8262

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 17 h, rt

المراجع

- Macrocycle compounds as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

طريقة الإنتاج 10

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Raw materials

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preparation Products

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine الوثائق ذات الصلة

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine) منتجات ذات صلة

- 1396875-22-1(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine)

- 109635-64-5(Tos-PEG10-tos)

- 900900-55-2(N-2-(dimethylamino)ethyl-2-ethyl-5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)

- 1481449-45-9(1-(Thiophene-3-carbonyl)azetidin-3-amine)

- 1803799-50-9(Ethyl 2-cyano-3-mercaptopyridine-4-acetate)

- 2680866-38-8(benzyl N-(2-hydroxynaphthalen-1-yl)methylcarbamate)

- 1021919-45-8(trans-(4-hydroxy-cyclohexylmethyl)-carbamic acid tert-butyl ester)

- 923722-05-8(3-ethoxy-2-(pyridin-4-yl)methoxybenzaldehyde)

- 2770494-33-0(1-(9H-fluoren-9-yl)methyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate)

- 1427796-94-8(N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:937273-29-5)4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

نقاء:99%

كمية:10g

الأسعار ($):886.0